molecular formula C8H9ClO2 B1580645 1-Chloro-2,4-dimethoxybenzene CAS No. 7051-13-0

1-Chloro-2,4-dimethoxybenzene

Cat. No.: B1580645
CAS No.: 7051-13-0
M. Wt: 172.61 g/mol
InChI Key: OACCRGFGCIQFNR-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H9ClO2. It is characterized by a benzene ring substituted with a chlorine atom and two methoxy groups at the 2 and 4 positions. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,4-dimethoxytoluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-dimethoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and alkylation, due to the electron-donating effects of the methoxy groups.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The chlorine atom can be reduced to form 2,4-dimethoxybenzene.

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents.

    Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid.

    Alkylation: Alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed:

    Nitration: 1-Chloro-2,4-dimethoxy-5-nitrobenzene.

    Sulfonation: this compound-5-sulfonic acid.

    Alkylation: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

1-Chloro-2,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studies have explored its potential as a building block for biologically active compounds.

    Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.

    Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2,4-dimethoxybenzene in chemical reactions involves the activation of the benzene ring by the methoxy groups, which are electron-donating. This activation facilitates electrophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, can influence the reactivity and orientation of further substitutions on the benzene ring.

Comparison with Similar Compounds

  • 1-Chloro-2,5-dimethoxybenzene
  • 1-Chloro-3,4-dimethoxybenzene
  • 1-Chloro-2,6-dimethoxybenzene

Comparison: 1-Chloro-2,4-dimethoxybenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and the types of reactions it undergoes. For example, the 2,4-dimethoxy substitution pattern provides different electronic effects compared to the 2,5- or 3,4-dimethoxy isomers, leading to variations in reactivity and product formation in electrophilic aromatic substitution reactions.

Properties

IUPAC Name

1-chloro-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACCRGFGCIQFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220783
Record name 1-Chloro-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7051-13-0
Record name 1-Chloro-2,4-dimethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2,4-dimethoxybenzene
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Synthesis routes and methods

Procedure details

Into a triple-necked flask of 500 cm3, provided with a magnetic stirring system, with a thermometer, with a calcium chloride trap and a dropping funnel, and cooled to 10° C., were introduced successively 97.5 (0.70 mole) of 1,3-dimethoxy benzene and then drop by drop 96.5 g (0.70 mole) of sulfuryl chloride. Once the addition was ended, the solution was brought back to ambient temperature and allowed to stand 2 h and then distilled.
[Compound]
Name
97.5
Quantity
0.7 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
96.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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